![molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8](/img/structure/B173290.png)
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” is a chemical compound . It has a molecular weight of 178.188 and a molecular formula of C9H10N2O2 .
Synthesis Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 . These derivatives have been developed as a class of compounds targeting FGFR with development prospects .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” includes a methoxy group and a pyrrolo[3,2-b]pyridin-2-yl group .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” has a density of 1.3±0.1 g/cm3 . Its boiling point is 383.4±37.0 °C at 760 mmHg . The flash point is 185.7±26.5 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of 5-Methoxylated Derivatives : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Formation of Pyrrolopyridines : Nedolya et al. (2015) discuss the synthesis of pyrrolopyridines from alkynes and isothiocyanates, emphasizing the importance of such compounds in biology, pharmacology, and materials science (Nedolya et al., 2015).
Novel Tetrahydro-pyrrolopyridine Synthesis : Liu et al. (2015) developed a one-pot five-component synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one, showcasing its potential in drug-like compound synthesis (Liu et al., 2015).
Structural and Chemical Properties
Crystal Structure Analysis : Butcher et al. (2006) explored the crystal structure of a compound containing the pyrrolopyridine framework, providing insights into molecular interactions and geometry (Butcher et al., 2006).
Quantum Studies and NLO Properties : Halim and Ibrahim (2022) investigated the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine for quantum studies, non-linear optical properties, and thermodynamic characteristics (Halim & Ibrahim, 2022).
Coordination Compounds Synthesis : Bourosh et al. (2018) synthesized and studied coordination compounds involving pyridine hemiacetals, contributing to understanding the physicochemical properties of such complexes (Bourosh et al., 2018).
Molecular Structural Studies : Gumus et al. (2018) performed experimental and theoretical studies on the molecular structure of a related compound, exploring surface properties and molecular electrostatic potential (Gumus et al., 2018).
Synthesis of Fused Heterocycles : El-Nabi (2004) describes the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the utility of such compounds in creating new heterocyclic structures (El-Nabi, 2004).
Miscellaneous Applications
Four-Component Synthesis : Janvier et al. (2002) developed a novel four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating a new method for scaffold-generating reactions (Janvier et al., 2002).
Synthesis of Analogues : Groot et al. (2010) investigated the synthesis of 2,2′-pyrromethene-5[1H]-one analogues, providing insights into isomerization and thermal behavior (Groot et al., 2010).
Novel Synthesis of Azocines : Voskresenskii et al. (2006) explored the reaction of 2-trifluoroacetyl pyrrolopyridines with ethyl propynoate, leading to a novel synthesis of azocines (Voskresenskii et al., 2006).
Propiedades
IUPAC Name |
(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMHOYPBOPNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590496 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
CAS RN |
17288-45-8 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


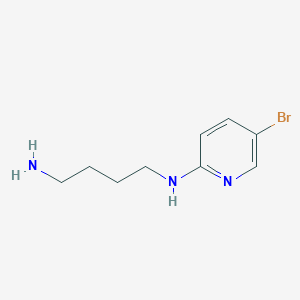

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

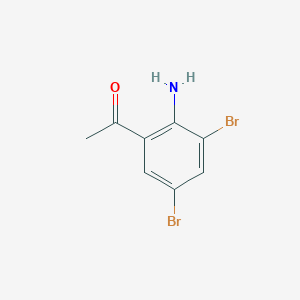
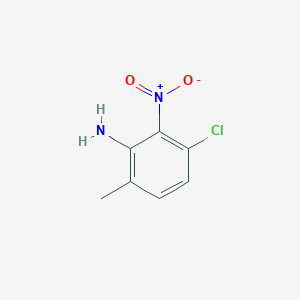
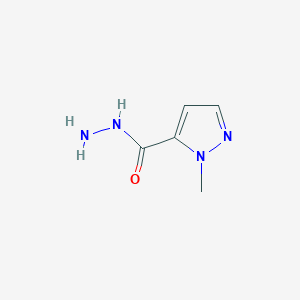

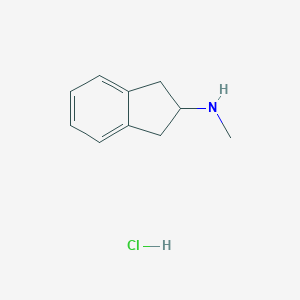
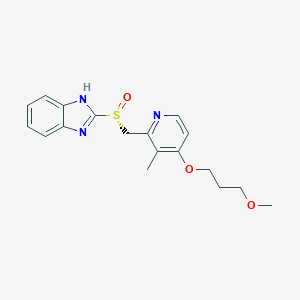
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
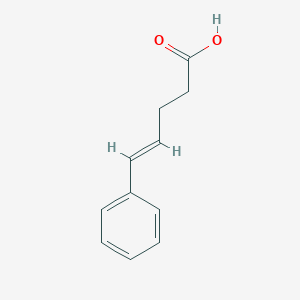
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)